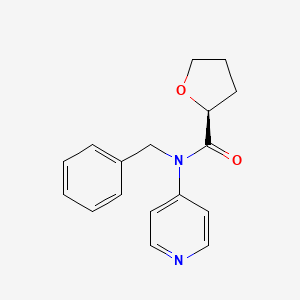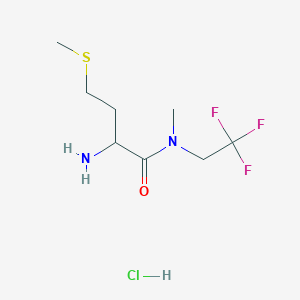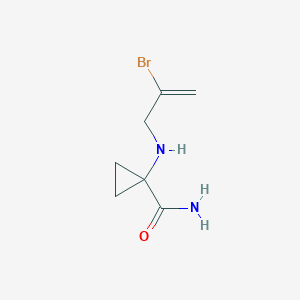
2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is classified as a selective histone deacetylase 6 (HDAC6) inhibitor, which means that it can interfere with the function of HDAC6 enzymes, leading to changes in gene expression and cellular processes. In
Mecanismo De Acción
The mechanism of action of 2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride involves inhibiting the activity of this compound enzymes. This compound is a class IIb histone deacetylase that is involved in the regulation of several cellular processes, including microtubule dynamics, protein trafficking, and autophagy. By inhibiting the activity of this compound, this compound can alter gene expression and cellular processes, leading to anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound inhibitors have been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease. Additionally, this compound inhibitors have been shown to have anti-inflammatory effects by inhibiting the activation of immune cells, such as macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride in lab experiments is its specificity for this compound enzymes. This allows researchers to study the specific effects of this compound inhibition on cellular processes, without interfering with other HDAC enzymes. Additionally, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound inhibitors have been shown to have toxic effects on normal cells, which could limit their therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in different disease models.
Direcciones Futuras
There are several future directions for the study of 2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride. One area of research is the development of combination therapies that include this compound inhibitors, such as this compound, with other anti-cancer drugs. Additionally, further studies are needed to determine the potential therapeutic applications of this compound inhibitors in neurodegenerative diseases and inflammatory disorders. Finally, the development of more selective and potent this compound inhibitors could lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride involves several steps. First, furfural is converted into furanyl alcohol, which is then reacted with ethylamine to form N-ethyl-2-furanylmethylamine. This intermediate is then reacted with butyric anhydride to form N-ethyl-N-(furan-3-ylmethyl)butanamide. Finally, this compound is converted into the hydrochloride salt form by reacting it with hydrochloric acid.
Aplicaciones Científicas De Investigación
2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride has been studied extensively in preclinical models for its potential therapeutic applications. One of the main areas of research has been in the treatment of cancer. This compound inhibitors have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, this compound inhibitors have been shown to enhance the activity of other anti-cancer drugs, such as taxanes and proteasome inhibitors.
Propiedades
IUPAC Name |
2-amino-N-ethyl-N-(furan-3-ylmethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-3-10(12)11(14)13(4-2)7-9-5-6-15-8-9;/h5-6,8,10H,3-4,7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURAHVNRLVNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)CC1=COC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)

![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)


![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)

![2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride](/img/structure/B7643064.png)
![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)

![N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643108.png)